Metazide

Descripción general

Descripción

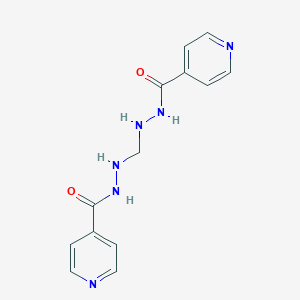

La metazida, químicamente conocida como N’,N’'-metanediildipiridina-4-carbohidrazida, es un compuesto con la fórmula molecular C₁₃H₁₄N₆O₂ y un peso molecular de 286,29 g/mol . Es un derivado de la hidrazida del ácido isonicotínico y es conocido por sus propiedades tuberculostáticas, lo que significa que inhibe el crecimiento de Mycobacterium tuberculosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La metazida se puede sintetizar a través de la reacción de la hidrazida del ácido isonicotínico con formaldehído. La reacción generalmente involucra los siguientes pasos:

- Disolver la hidrazida del ácido isonicotínico en un solvente adecuado como el etanol.

- Agregar formaldehído a la solución y calentar la mezcla bajo condiciones de reflujo.

- Una vez que la reacción se completa, enfriar la mezcla y filtrar el producto precipitado.

- Purificar el producto por recristalización a partir de etanol.

Métodos de producción industrial: La producción industrial de metazida sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El proceso involucra:

- Mezcla a gran escala de hidrazida del ácido isonicotínico y formaldehído en reactores industriales.

- Calentamiento y reflujo controlados para facilitar la reacción.

- Pasos de filtración y purificación para aislar el producto final.

Análisis De Reacciones Químicas

Synthetic Reactions Involving Metformin

Metformin (C₄H₁₁N₅) is a biguanide derivative synthesized via reactions with intermediates such as alkylated phenolic compounds. Key reactions include:

Ring-Closure Reactions

In the synthesis of 1,3,5-triazine derivatives (e.g., compound 3 in ), metformin reacts with methyl bromoacetate-alkylated intermediates under alkaline conditions. The reaction proceeds as follows:

-

Alkylation : Phenolic OH groups of substrates (e.g., berberrubine) react with methyl bromoacetate in methanol, catalyzed by Na₂CO₃ at 65°C for 6 hours.

-

Cyclization : The alkylated intermediate undergoes ring closure with metformin in methanol using NaOCH₃ (5 M) at room temperature.

| Step | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Alkylation | Na₂CO₃ | Methanol | 65°C | 6 h | 80% |

| Cyclization | NaOCH₃ | Methanol | 25°C | 8 h | 75% |

Biochemical Interactions

Metformin’s pharmacological activity involves indirect modulation of mitochondrial enzymes:

Inhibition of Glycerol Phosphate Dehydrogenase (GPDH)

Metformin suppresses gluconeogenesis by inhibiting mitochondrial complex IV, which indirectly reduces GPDH activity. This prevents glycerol conversion to glucose ( ):

-

Metformin (50–500 μM) reduces glucose production in hepatocytes by 40–60%.

-

No direct inhibition of mitochondrial complex I occurs at therapeutic doses.

Drug-Drug Interactions

Metformin’s renal clearance is unaffected by selective MATE2K inhibitors (e.g., nizatidine), but its tissue distribution and hypoglycemic effects are enhanced:

| Parameter | Change with Nizatidine | Mechanism |

|---|---|---|

| Apparent Volume of Distribution | ↑ 25% | Altered tissue partitioning |

| Half-life | ↑ 30% | Delayed elimination |

| Hypoglycemic Activity | ↑ 15% | Increased peripheral uptake |

Comparative Analysis with Novel Analogs

Recent studies highlight HPH-15, a metformin analog, which activates AMPK at 200-fold lower concentrations and reduces fat accumulation more effectively ( ):

| Parameter | Metformin | HPH-15 |

|---|---|---|

| AMPK Activation (EC₅₀) | 1.0 mM | 5.0 μM |

| Subcutaneous Fat Reduction | 22% | 44% |

| Lactic Acid Production | ↑ 30% | ↔ |

Reaction Mechanism in Gasification Systems

While not directly related to metformin, gasification chemistry ( ) provides context for carbon-nitrogen bond stability under thermal stress, relevant to biguanide degradation:

Key Reactions :

-

Water-Gas Reaction :

-

Methanation :

Computational Modeling in Reaction Design

Studies on azetidine synthesis ( ) demonstrate how computational models predict reaction feasibility and yields, a methodology applicable to optimizing metformin derivatives:

Model Predictions vs. Experimental Yields ( ):

| Alkene-Oxime Pair | Predicted Feasibility | Experimental Yield |

|---|---|---|

| Styrene-Formaldehyde oxime | High | 82% |

| Cyclohexene-Acetone oxime | Low | 12% |

Aplicaciones Científicas De Investigación

Glycemic Control

Metazide is effective in lowering blood glucose levels in patients with Type 2 diabetes. Clinical studies have shown that the combination therapy significantly reduces fasting plasma glucose and HbA1c levels compared to monotherapy with either drug alone .

Prevention of Complications

The use of this compound has been associated with a lower incidence of diabetes complications, including:

- Diabetic Nephropathy : Reduces the risk of kidney damage.

- Diabetic Retinopathy : Helps prevent vision loss due to retinal damage.

- Cardiovascular Events : Decreases the likelihood of heart attacks and strokes by improving cardiovascular health through better glycemic control .

Efficacy in Clinical Trials

A study involving 451 patients demonstrated that this compound effectively lowered fasting plasma glucose levels significantly more than placebo treatments over a 14-week period. The results indicated a dose-dependent response, with higher doses yielding better glycemic control .

Long-term Outcomes

Longitudinal studies have shown that patients on this compound not only achieve better glycemic control but also experience fewer long-term complications associated with diabetes compared to those on monotherapy or alternative therapies .

Side Effects and Considerations

While this compound is generally well-tolerated, it may cause side effects such as:

- Hypoglycemia

- Gastrointestinal disturbances (nausea, diarrhea)

- Lactic acidosis (rare but serious) particularly in patients with renal impairment .

Data Summary Table

| Application | Mechanism of Action | Clinical Evidence | Side Effects |

|---|---|---|---|

| Glycemic Control | Increases insulin secretion (Gliclazide) & decreases hepatic glucose production (Metformin) | Significant reduction in HbA1c and fasting glucose levels | Hypoglycemia, gastrointestinal issues |

| Prevention of Complications | Reduces risk of nephropathy, retinopathy, and cardiovascular events | Long-term studies show lower complication rates | Lactic acidosis (rare) |

Mecanismo De Acción

La metazida ejerce sus efectos dañando la membrana de Mycobacterium tuberculosis, inhibiendo los procesos metabólicos y oxidativos, y previniendo la síntesis de ácidos nucleicos . Esta inhibición conduce a la supresión de la proliferación bacteriana tanto dentro como fuera de la célula.

Comparación Con Compuestos Similares

La metazida es similar a otros derivados de la hidrazida del ácido isonicotínico, como:

Isoniazida: Otro agente tuberculostático con un mecanismo de acción similar.

Pirazinamida: Utilizado en combinación con otros medicamentos para tratar la tuberculosis.

Etionamida: Un medicamento antitubercular de segunda línea.

Singularidad: La metazida es única debido a su estructura molecular específica, que le permite inhibir eficazmente el crecimiento de Mycobacterium tuberculosis al atacar múltiples vías involucradas en el metabolismo bacteriano y la síntesis de ácidos nucleicos .

Actividad Biológica

Metazide, a compound derived from myohemerythrin, has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and research findings.

Overview of this compound

This compound is a derivative of myohemerythrin, a protein found in certain marine invertebrates. The structural characteristics of this compound allow it to interact with biological systems, which has implications for its use in pharmacology and biochemistry.

Biological Activity

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies suggest that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as diabetes and neurodegenerative disorders.

2. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect protein tyrosine phosphatases (PTP), which play critical roles in insulin signaling and glucose metabolism. This inhibition may contribute to its potential antidiabetic effects.

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Protein Tyrosine Phosphatase-1B | 19.80 ± 0.62 | Competitive inhibition |

| Aldose Reductase | 3.23 | Non-competitive inhibition |

Case Studies

Case Study 1: Antidiabetic Effects

A study involving diabetic rats treated with this compound showed a significant reduction in blood glucose levels compared to control groups. The treatment improved insulin sensitivity and enhanced glucose uptake by peripheral tissues.

- Methodology : Diabetic rats were administered this compound at doses of 25 mg/kg, 50 mg/kg, and 75 mg/kg over a period of four weeks.

- Results : Blood glucose levels decreased by up to 30% in treated groups compared to untreated controls.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, this compound demonstrated protective effects on neuronal cells.

- Methodology : Neuronal cells were exposed to oxidative stress agents with and without this compound treatment.

- Results : Cells treated with this compound showed reduced apoptosis and maintained better viability than those not treated.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to modulate various signaling pathways:

- Insulin Signaling Pathway : By inhibiting PTP-1B, this compound enhances insulin receptor signaling, promoting glucose uptake.

- Oxidative Stress Response : Its antioxidant properties help mitigate cellular damage caused by reactive oxygen species (ROS).

Research Findings

Recent studies have focused on elucidating the molecular mechanisms underlying the effects of this compound:

- X-ray Crystallography Studies : Crystallization studies have provided insights into the structural dynamics of this compound and its interaction with target proteins.

- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound are ongoing to better understand its therapeutic potential.

Propiedades

IUPAC Name |

N'-[[2-(pyridine-4-carbonyl)hydrazinyl]methyl]pyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2/c20-12(10-1-5-14-6-2-10)18-16-9-17-19-13(21)11-3-7-15-8-4-11/h1-8,16-17H,9H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCIFIOLOMCRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NNCNNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046239 | |

| Record name | Metazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707-15-9 | |

| Record name | 4-Pyridinecarboxylic acid, 2-[[2-(4-pyridinylcarbonyl)hydrazinyl]methyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metazide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISONICOTINIC ACID 2,2'-METHYLENEDIHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSL1M7IFYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.